Tetraphenylhydrazine
Overview
Description
Tetraphenylhydrazine is an organic compound with the molecular formula C24H20N2. It is characterized by the presence of four phenyl groups attached to a hydrazine core. This compound is known for its stability and unique structural properties, making it a subject of interest in various fields of chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraphenylhydrazine can be synthesized through the oxidation of diphenylamine using potassium permanganate in acetone . The reaction typically involves the following steps:
- Dissolving diphenylamine in acetone.
- Adding potassium permanganate to the solution.
- Stirring the mixture under controlled temperature conditions until the reaction is complete.
- Isolating the product through filtration and recrystallization.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to the specific conditions required for its synthesis. the principles remain similar, involving the oxidation of diphenylamine with appropriate oxidizing agents under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: Tetraphenylhydrazine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form diphenylamine and other products.
Reduction: Under certain conditions, it can be reduced to simpler hydrazine derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acetone is commonly used.
Reduction: Hydrogen gas in the presence of a suitable catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed:
Diphenylamine: A major product formed during the oxidation of this compound.
Semidines: Formed through rearrangement reactions.
Scientific Research Applications
Tetraphenylhydrazine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, although its direct applications are limited.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of tetraphenylhydrazine involves the formation of aminyl radicals upon decomposition. These radicals can participate in various chemical reactions, leading to the formation of stable products such as diphenylamine and semidines . The molecular targets and pathways involved in these reactions are primarily related to the interactions of the aminyl radicals with other molecules.
Comparison with Similar Compounds
Phenylhydrazine: Similar in structure but with fewer phenyl groups.
Diphenylamine: A precursor in the synthesis of tetraphenylhydrazine.
Tetraphenylethylene: Shares structural similarities but differs in chemical properties.
Uniqueness: this compound is unique due to its stability and the presence of four phenyl groups, which influence its reactivity and applications. Its ability to form stable radicals upon decomposition sets it apart from other hydrazine derivatives .
Properties
IUPAC Name |
1,1,2,2-tetraphenylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMMZNOTUOIFQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212553 | |
Record name | Hydrazine, tetraphenyl- (8CI)(9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
632-52-0 | |
Record name | 1,1,2,2-Tetraphenylhydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=632-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazine, tetraphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetraphenylhydrazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49541 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydrazine, tetraphenyl- (8CI)(9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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